molecular formula C15H15N5O3 B14932162 (3-Nitrophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone CAS No. 256417-27-3

(3-Nitrophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone

Cat. No.: B14932162
CAS No.: 256417-27-3
M. Wt: 313.31 g/mol
InChI Key: ZYJZKLFLABNUNG-UHFFFAOYSA-N
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Description

(3-Nitrophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone is a novel chemical hybrid scaffold of significant interest in medicinal chemistry and preclinical drug discovery. Its structure incorporates two key pharmacophores: a piperazine ring and a pyrimidine heterocycle. The 1-(2-pyrimidinyl)piperazine (1-PP) moiety is a known metabolite of the azapirone class of drugs, which includes anxiolytic and antidepressant agents such as buspirone . This structural feature is associated with serotonergic activity, particularly as a ligand for the 5-HT1A receptor, suggesting this compound has research value for investigating novel therapeutics for neurological disorders . Furthermore, piperazine derivatives are frequently explored in pharmaceutical research for their versatile biological activities . The integration of the 3-nitrophenyl group enhances the molecular complexity and may influence the compound's electronic properties and binding affinity, making it a valuable intermediate for structure-activity relationship (SAR) studies. This compound is intended for use in biochemical research, high-throughput screening, and as a building block in the synthesis of more complex molecules targeting serotonergic pathways and other biological systems. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

256417-27-3

Molecular Formula

C15H15N5O3

Molecular Weight

313.31 g/mol

IUPAC Name

(3-nitrophenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C15H15N5O3/c21-14(12-3-1-4-13(11-12)20(22)23)18-7-9-19(10-8-18)15-16-5-2-6-17-15/h1-6,11H,7-10H2

InChI Key

ZYJZKLFLABNUNG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]

solubility

>47 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Nitrophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone typically involves the reaction of 3-nitrobenzoyl chloride with 4-(pyrimidin-2-yl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Characterization Data

The compound’s structure is confirmed using spectroscopic and spectrometric techniques:

Technique Key Observations References
¹H NMR (300 MHz, CDCl₃) Peaks at δ 8.14 (2H, d, J = 8.5 Hz) for nitrophenyl protons; δ 6.83 (2H, d, J = 8.6 Hz) for pyrimidine protons .
IR (KBr) Absorption at ν (cm⁻¹): 3018 (C-H stretch), 1647 (C=O stretch), 1596 (C=N stretch) .
HRMS (ESI) Observed m/z: 440.2298 [M+H]⁺ (calculated for C₂₃H₂₉N₅O₄) .

Reactivity Profile

The compound undergoes several chemically significant reactions:

3.1 Nucleophilic Substitution
The piperazine ring acts as a nucleophile, reacting with electrophilic reagents such as alkyl halides or acyl chlorides. For example:

  • Reaction : Substitution with alkylating agents (e.g., methyl iodide) under basic conditions.

  • Outcome : Formation of alkylated piperazine derivatives.

3.2 Acylation
The methanone carbonyl group can react with nucleophiles like amines or alcohols. For instance:

  • Reaction : Reaction with hydrazine hydrate to form hydrazides .

  • Conditions : Stirred at elevated temperatures (e.g., 85°C) .

3.3 Hydrolysis
Under acidic or basic conditions, the ester or amide bonds may hydrolyze. For example:

  • Reaction : Hydrolysis of esters to carboxylic acids using aqueous NaHCO₃ .

Biological Mechanism Insights

While not directly related to chemical reactivity, the compound’s structural motifs suggest potential biological interactions:

  • Pyrimidine Moiety : May act as a hydrogen bond acceptor, facilitating binding to enzymes (e.g., monoamine oxidases).

  • Nitrophenyl Group : Contributes to electron-deficient aromatic interactions, enhancing receptor binding.

Comparison of Key Reactions

Reaction Type Reagents/Conditions Outcome References
Coupling 4-nitrophenyl chloroformate, Et₃N, DCMFinal compound formation
Hydrolysis Aqueous NaHCO₃, heatConversion to carboxylic acid derivatives
Acylation Hydrazine hydrate, elevated temperatureHydrazide derivatives

Scientific Research Applications

(3-Nitrophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Nitrophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The pyrimidinyl and piperazinyl groups can enhance the compound’s binding affinity to its targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The 3-nitro group in the target compound may enhance binding affinity to targets requiring electron-deficient aromatic interactions compared to halogenated analogs (e.g., Y030-1351 with Cl/F) .
  • logP and Solubility : The target’s estimated logP (~3.2) suggests moderate lipophilicity, similar to Y030-1351 (logP 3.4564) but higher than the DPP-4 inhibitor (logP 1.8), which may favor better membrane permeability .

Pharmacokinetic and Metabolic Profiles

While pharmacokinetic data for the target compound are absent, insights can be drawn from analogs:

  • DPP-4 Inhibitor (): Exhibits species-dependent metabolism in rats, dogs, and humans, with renal excretion as the primary elimination route. The difluoropyrrolidine moiety enhances metabolic stability compared to non-fluorinated analogs .
  • Buspirone Metabolite 1-PP () : The pyrimidinylpiperazine unit is retained in the active metabolite 1-pyrimidinylpiperazine (1-PP), which contributes to anxiolytic and anti-alcoholism effects. This suggests that the target compound’s piperazine-pyrimidine core may resist rapid metabolic degradation .

Implications for the Target Compound :

Crystallographic Insights :

  • Piperazine-pyrimidine salts () crystallize in orthorhombic or monoclinic systems, with the pyrimidine ring adopting planar configurations. This structural rigidity may enhance binding to flat enzyme surfaces .

Biological Activity

The compound (3-Nitrophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone is a notable member of the piperazine family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data in tabular form.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C13_{13}H12_{12}N4_{4}O3_{3}
  • Molecular Weight : 276.26 g/mol
  • IUPAC Name : (3-Nitrophenyl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

This structure features a nitrophenyl group and a pyrimidinyl piperazine moiety, which are significant for its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperazine derivatives, including those similar to this compound. For example, a study demonstrated that compounds with similar structures exhibited cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50_{50} (µM)
AMCF-75
BPC-310
CA4318

These findings suggest that the presence of the nitrophenyl and pyrimidine groups enhances the anticancer activity of these compounds .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study reported that derivatives of piperazine demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were recorded as follows:

BacteriaMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound may serve as a lead for developing new antimicrobial agents .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. Studies suggest that compounds in this class may inhibit key enzymes involved in cancer cell proliferation and bacterial growth. For instance, docking studies have shown favorable interactions with proteins associated with cancer pathways, indicating potential as an anticancer agent .

Case Study 1: Anticancer Activity

In a controlled study, a series of piperazine derivatives were synthesized and tested against breast cancer cell lines. The compound this compound was among those tested, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of piperazine derivatives, including our compound of interest. The results indicated that it exhibited significant activity against resistant strains of bacteria, suggesting its potential utility in treating infections caused by multidrug-resistant organisms.

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